molecular formula C23H18Cl2F3N5O3 B2511667 2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922847-08-3

2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2511667
CAS No.: 922847-08-3
M. Wt: 540.32
InChI Key: XMKBPCBHYIIVDB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2F3N5O3 and its molecular weight is 540.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

The synthesis of novel heterocycles, including pyrazolopyrimidines, is a significant area of research due to their potential biological activities. For instance, Rahmouni et al. (2016) and Rahmouni et al. (2014) have synthesized novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities, hinting at the therapeutic potential of such compounds in treating cancer and inflammatory diseases. These studies highlight the utility of pyrazolopyrimidine derivatives in developing new medicinal agents with specific biological targets Rahmouni et al., 2016; Rahmouni et al., 2014.

Antimicrobial and Anticancer Potential

Research by Hafez et al. (2016) on pyrazole derivatives, including those with pyrazolopyrimidin-4(5H)-one structures, indicates significant antimicrobial and anticancer potential. This suggests that the compound could be explored for similar biological activities, further emphasizing the importance of such molecules in developing new therapeutic agents Hafez et al., 2016.

Enzymatic Activity Enhancement

The study by Mohamed Abd and Gawaad Awas (2008) on the synthesis of cyclization reactions with pyrazolopyrimidinyl keto-esters revealed their potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This highlights a potential application in biochemistry and industrial processes, where the modification of enzymatic activities could lead to more efficient reactions Mohamed Abd & Gawaad Awas, 2008.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3N5O3/c24-16-4-5-19(18(25)9-16)36-12-20(34)29-6-7-33-21-17(10-31-33)22(35)32(13-30-21)11-14-2-1-3-15(8-14)23(26,27)28/h1-5,8-10,13H,6-7,11-12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKBPCBHYIIVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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